molecular formula C32H28BrF3N6O4S B12400477 Egfr-IN-74

Egfr-IN-74

カタログ番号: B12400477
分子量: 729.6 g/mol
InChIキー: NTWIRWVNYBTFDJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Egfr-IN-74 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR) mutants. This compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent . The development of this compound represents a promising advancement in cancer therapeutics, offering potential benefits over existing treatments.

準備方法

The synthesis of Egfr-IN-74 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. For instance, the preparation method may include the use of palladium-catalyzed coupling reactions, which are common in the synthesis of complex organic molecules . Industrial production methods would likely involve scaling up these reactions while ensuring the purity and yield of the final product.

化学反応の分析

Egfr-IN-74 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in this compound.

科学的研究の応用

Egfr-IN-74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of EGFR inhibition and to develop new inhibitors with improved efficacy. In biology, this compound is used to investigate the role of EGFR in cell signaling and cancer progression. In medicine, it is being explored as a potential therapeutic agent for treating EGFR-mutant cancers, including NSCLC . Additionally, this compound may have applications in the pharmaceutical industry for the development of new cancer treatments.

作用機序

Egfr-IN-74 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of EGFR and subsequent activation of downstream signaling pathways . This inhibition leads to the arrest of cancer cell growth and induces apoptosis. The molecular targets of this compound include various mutant forms of EGFR, which are commonly found in NSCLC .

特性

分子式

C32H28BrF3N6O4S

分子量

729.6 g/mol

IUPAC名

ethyl 6-bromo-2-imidazol-1-yl-4-[4-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]quinoline-3-carboxylate

InChI

InChI=1S/C32H28BrF3N6O4S/c1-2-46-31(43)28-29(24-19-22(33)9-12-25(24)38-30(28)42-14-13-37-20-42)41-17-15-40(16-18-41)27-6-4-3-5-26(27)39-47(44,45)23-10-7-21(8-11-23)32(34,35)36/h3-14,19-20,39H,2,15-18H2,1H3

InChIキー

NTWIRWVNYBTFDJ-UHFFFAOYSA-N

正規SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Br)N=C1N3C=CN=C3)N4CCN(CC4)C5=CC=CC=C5NS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。